molecular formula C8H6ClNO3S B562183 Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride CAS No. 1189428-60-1

Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride

Cat. No.: B562183
CAS No.: 1189428-60-1
M. Wt: 235.674
InChI Key: ZREYTLWEJMYKRX-RHQRLBAQSA-N
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Description

Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride is a chemical compound with the molecular formula C8H2D4ClNO3S. It is a deuterated derivative of Benzo[d]isoxazol-3-yl-methanesulfonyl chloride, which is often used in various chemical and biological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride typically involves the reaction of Benzo[d]isoxazole with methanesulfonyl chloride in the presence of a deuterating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated reagents is crucial in maintaining the deuterium labeling of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in labeling studies to track the incorporation of deuterium into biological molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of deuterated drugs which have improved metabolic stability.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. This reactivity is exploited in various chemical syntheses and labeling studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracking. The presence of deuterium atoms can also enhance the metabolic stability of pharmaceuticals derived from this compound .

Properties

IUPAC Name

(4,5,6,7-tetradeuterio-1,2-benzoxazol-3-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREYTLWEJMYKRX-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)CS(=O)(=O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661794
Record name [(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189428-60-1
Record name [(~2~H_4_)-1,2-Benzoxazol-3-yl]methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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